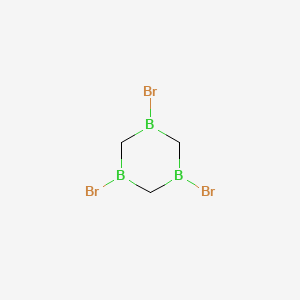
1,3,5-Tribromo-1,3,5-triborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tribromo-1,3,5-triborinane is a chemical compound with the molecular formula C3H6B3Br3 It consists of three bromine atoms and three boron atoms arranged in a cyclic structure
Méthodes De Préparation
The synthesis of 1,3,5-Tribromo-1,3,5-triborinane can be achieved through several methods. One common approach involves the bromination of aniline with elemental bromine to produce 2,4,6-tribromoaniline. This intermediate is then diazotized and reacted with ethanol to replace the diazonium group with hydrogen, forming 1,3,5-tribromobenzene . Another method involves the use of light on bromoacetylene, which effects an alkyne trimerization to form 1,3,5-tribromobenzene . Industrial production methods typically involve the use of ethanol and benzene, followed by the addition of concentrated sulfuric acid and sodium nitrite, resulting in high purity and yield .
Analyse Des Réactions Chimiques
1,3,5-Tribromo-1,3,5-triborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into less brominated derivatives.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other functional groups. .
Suzuki Reaction: This compound can participate in Suzuki reactions with boronic acids to form various substituted products.
Applications De Recherche Scientifique
1,3,5-Tribromo-1,3,5-triborinane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of C3-symmetric molecules and covalent organic frameworks.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,3,5-Tribromo-1,3,5-triborinane involves its interaction with various molecular targets and pathways. The compound’s bromine atoms can participate in halogen bonding, influencing the reactivity and stability of the compound. The boron atoms in the structure can form complexes with other molecules, affecting the compound’s overall behavior in chemical reactions .
Comparaison Avec Des Composés Similaires
1,3,5-Tribromo-1,3,5-triborinane can be compared with other similar compounds, such as:
1,3,5-Tribromobenzene: This compound has a similar bromine arrangement but lacks the boron atoms, making it less versatile in forming complexes.
1,3,5-Tribromo-2,4,6-tris(dichloromethyl)benzene: This compound has additional dichloromethyl groups, which can influence its reactivity and applications.
1,3,5-Trinitrobenzene: This compound has nitro groups instead of bromine, leading to different chemical properties and uses.
Propriétés
Numéro CAS |
826990-07-2 |
|---|---|
Formule moléculaire |
C3H6B3Br3 |
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
1,3,5-tribromo-1,3,5-triborinane |
InChI |
InChI=1S/C3H6B3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H2 |
Clé InChI |
PQXYFTWRALVBHA-UHFFFAOYSA-N |
SMILES canonique |
B1(CB(CB(C1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
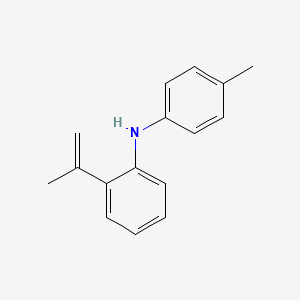
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
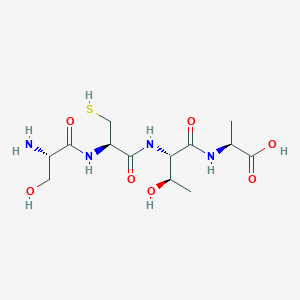
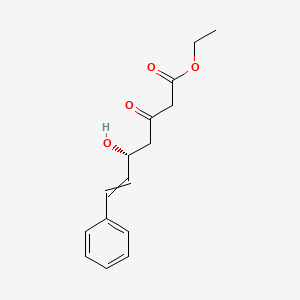
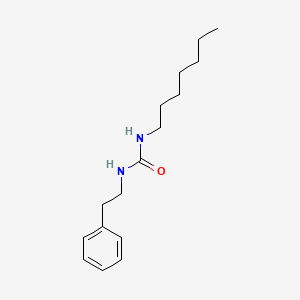
![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
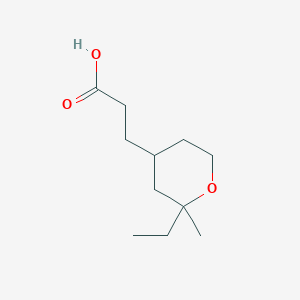
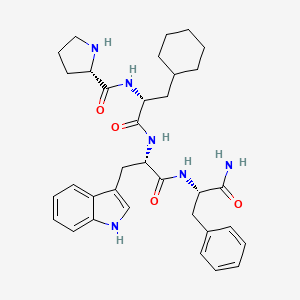
![N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine](/img/structure/B14209959.png)
![5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209961.png)
![N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14209962.png)
![3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14209967.png)

